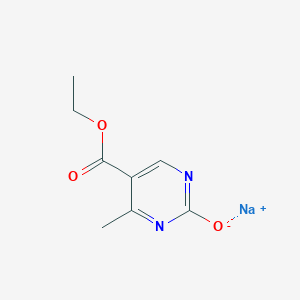
2,6-Dibromo-4-fluorobenzylamine
説明
2,6-Dibromo-4-fluorobenzylamine (DBFA) is an organic compound composed of a bromine-substituted benzene ring and an amine group. It is a white crystalline solid that is soluble in water, alcohol, and ether. DBFA has a wide range of applications in the field of organic synthesis and medicinal chemistry. It is used as a reagent for the synthesis of various compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of polymers, and as a catalyst for various chemical reactions.
科学的研究の応用
Rotational Spectroscopy and Quantum Chemical Methods : A study by Calabrese et al. (2013) explored the effects of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine using rotational spectroscopy and quantum chemical methods. This research revealed insights into the flexibility and tunneling pathways influenced by fluorination, which could be relevant for understanding similar behaviors in 2,6-Dibromo-4-fluorobenzylamine (Calabrese et al., 2013).
Molecular Rotational Resonance Spectroscopy : Neill et al. (2020) used molecular rotational resonance (MRR) spectroscopy to quantify impurities in pharmaceutical raw materials, including 2,6-difluorobenzylamine. This study underscores the importance of precise measurement techniques for ensuring the purity of pharmaceutical compounds, which could be relevant for the purity assessment of 2,6-Dibromo-4-fluorobenzylamine (Neill et al., 2020).
Labeling Proteins with Positron-Emitting Nuclides : Research by Garg et al. (1991) introduced a method for labeling proteins with the positron-emitting nuclide 18F using 4-[18F]-fluorobenzylamine. This technique, useful in bioconjugate chemistry, could potentially be adapted for use with 2,6-Dibromo-4-fluorobenzylamine, enabling its application in medical imaging or drug development (Garg et al., 1991).
Synthesis of Herbicide Intermediates : A study by Gong Qi-sun (2005) focused on synthesizing 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates in pyrimidinyloxybenzylamine herbicides, using 2,6-difluorobenzaldehyde. This suggests potential agricultural applications for 2,6-Dibromo-4-fluorobenzylamine in herbicide synthesis (Gong Qi-sun, 2005).
Automated Synthesis in Nuclear Medicine : Way and Wuest (2013) described the automated synthesis of 4-[(18)F]Fluorobenzylamine, highlighting its importance as a building block for synthesizing (18)F-labeled compounds. This technology could be relevant for creating radio-labeled versions of 2,6-Dibromo-4-fluorobenzylamine for use in nuclear medicine (Way & Wuest, 2013).
Synthesis of Amino Acids and Peptides : Liu and Sayre (2004) developed a synthesis method for N, N-dimethyl-2,4-dinitro-5-fluorobenzylamine, used for derivatizing amino acids and peptides. This suggests potential biochemical applications for 2,6-Dibromo-4-fluorobenzylamine in the study or modification of peptides and proteins (Liu & Sayre, 2004).
PET Radiotracer Synthesis : Koslowsky, Mercer, and Wuest (2010) discussed the synthesis of PET radiotracers using 4-[(18)F]fluorobenzylamine, a versatile building block. The adaptability of this approach suggests possible uses for 2,6-Dibromo-4-fluorobenzylamine in the development of new PET imaging agents (Koslowsky, Mercer, & Wuest, 2010).
Safety and Hazards
特性
IUPAC Name |
(2,6-dibromo-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDSZVXAEUNSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CN)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromomethyl-6-methoxy-benzo[b]thiophene](/img/structure/B1413196.png)



![7-Fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1413201.png)






![Ethyl 2-[(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl)sulfanyl]acetate](/img/structure/B1413214.png)

